molecular formula C18H15F3N2O2S B4618243 2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

Cat. No.: B4618243
M. Wt: 380.4 g/mol
InChI Key: LGKBCAHSDFYXTC-UHFFFAOYSA-N
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Description

2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a trifluoroacetyl group, which is known for its electron-withdrawing properties, and a thiophene ring, which is a sulfur-containing heterocycle.

Preparation Methods

The synthesis of 2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via acylation using trifluoroacetic anhydride in the presence of a base.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Final Assembly: The final compound is assembled by linking the indole and thiophene moieties through an amide bond formation using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Chemical Reactions Analysis

2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents.

    Amidation: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors.

    Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can be compared with other indole derivatives and trifluoroacetyl-containing compounds:

This compound’s unique combination of an indole core, trifluoroacetyl group, and thiophene ring makes it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c1-11-16(17(25)18(19,20)21)13-6-2-3-7-14(13)23(11)10-15(24)22-9-12-5-4-8-26-12/h2-8H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKBCAHSDFYXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CS3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

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